N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H27N3O4S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications
Aromatase Inhibition and Cancer Therapy
Compounds with similar structural features, such as those involving piperidine derivatives, have been investigated for their potential as aromatase inhibitors, which are essential for the treatment of hormone-dependent breast cancer. For instance, the study by Hartmann and Batzl (1986) demonstrated the synthesis and evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis, suggesting a potential pathway for cancer therapy research (Hartmann & Batzl, 1986).
Anticancer and Antibacterial Activities
Another study highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antibacterial activity. This indicates the potential use of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Synthetic Analgesics
The structural motif of piperidine is also prevalent in the development of synthetic analgesics. A study by Van Daele et al. (1976) synthesized 4-arylamino-4-piperdinecarboxylic acids, leading to potent analgesics, emphasizing the importance of such structures in pain management research (Van Daele et al., 1976).
Antithrombin Agents
Furthermore, the stereostructure of hydrophobic carboxamide portions, as seen in similar compounds, has been shown to significantly influence the inhibitory effect on thrombin, indicating the potential for designing antithrombotic agents (Okamoto et al., 1981).
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-13(2)12-19-17(22)16(21)18-9-8-14-6-3-4-10-20(14)26(23,24)15-7-5-11-25-15/h5,7,11,13-14H,3-4,6,8-10,12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEXBUZWKCQJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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